molecular formula C12H14F2N2O2 B3009718 1-[2-(Difluoromethoxy)benzoyl]piperazine CAS No. 446267-49-8

1-[2-(Difluoromethoxy)benzoyl]piperazine

Número de catálogo: B3009718
Número CAS: 446267-49-8
Peso molecular: 256.253
Clave InChI: GAYUATPZDHVOEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(Difluoromethoxy)benzoyl]piperazine is a synthetic piperazine derivative characterized by a benzoyl group substituted with a difluoromethoxy moiety at the ortho position. The difluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing bioavailability and target engagement .

Propiedades

IUPAC Name

[2-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)11(17)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUATPZDHVOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperazine Derivatives

Substituted Benzoylpiperazines

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ()
  • Structural Similarities : These compounds share the benzoyl-piperazine core but differ in substituents. For example, compound 5a has a 4-chlorobenzhydryl group at the piperazine nitrogen and a benzoyl group at the para position.
  • Functional Differences: Cytotoxicity: Derivatives like 5a–g exhibit significant anticancer activity across liver (HEPG2, IC₅₀: 2.1–8.7 µM), breast (MCF7, IC₅₀: 3.4–12.3 µM), and colon cancer cell lines, attributed to their bulky substituents enhancing DNA intercalation or kinase inhibition .
1-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazine ()
  • Synthesis : Prepared via coupling reactions with substituted benzoyl chlorides, a method applicable to synthesizing 1-[2-(difluoromethoxy)benzoyl]piperazine .

Fluorinated Arylpiperazines

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-Chlorophenyl)piperazine (mCPP) ()
  • Receptor Interactions :
    • TFMPP : Acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats (ED₅₀: 1.2 µmol/kg) .
    • mCPP : Preferentially activates 5-HT2C receptors, linked to anxiolytic effects but also induces hypolocomotion at higher doses (ED₅₀: 1.8 µmol/kg) .
  • Structural Contrast : Unlike 1-[2-(difluoromethoxy)benzoyl]piperazine, these lack the benzoyl group, which may reduce steric hindrance and alter receptor selectivity.
1-(2-Fluorobenzyl)piperazine ()
  • Pharmacokinetics: The fluorobenzyl group increases lipophilicity (logP: 2.8) compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Functional Comparison with Non-Benzoyl Piperazines

Piperazine-Based Dopamine Transporter Ligands ()

  • 1-(2-Diphenylmethoxy)ethyl-4-(3-phenylpropyl)piperazine ([125I]DEEP): Binding Specificity: Labels amino-terminal domains of dopamine transporters, critical for cocaine analog interactions . Behavioral Effects: Self-administered in primates (ED₅₀: 0.03–1.0 mg/kg), indicating reinforcing properties akin to cocaine .

Antifungal Piperazines ()

  • Terconazole : Contains a triazole-substituted piperazine with a dioxolane group, showing broad-spectrum antifungal activity. The difluoromethoxy group in 1-[2-(difluoromethoxy)benzoyl]piperazine may similarly enhance antifungal potency via increased membrane permeability .

Data Tables

Table 1: Cytotoxicity of Benzoylpiperazine Derivatives (Selected Data from )

Compound Substituent (R) HEPG2 IC₅₀ (µM) MCF7 IC₅₀ (µM)
5a 4-Cl 2.1 3.4
5b 4-OCH₃ 5.6 7.8
5c 4-NO₂ 8.7 12.3

Table 2: Behavioral Effects of Arylpiperazines ()

Compound Receptor Target ED₅₀ (µmol/kg) Primary Effect
TFMPP 5-HT1B/1C 1.2 Hypolocomotion
mCPP 5-HT2C 1.8 Anxiolysis, hypolocomotion
1-NP 5-HT2 4.0 Head-twitch inhibition

Actividad Biológica

1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14ClF2N2O2C_{12}H_{14}ClF_2N_2O_2, with a molecular weight of approximately 292.71 g/mol. It features a piperazine ring substituted with a difluoromethoxy group and a benzoyl moiety, which contribute to its unique chemical properties and biological activities.

Target Interactions

1-[2-(Difluoromethoxy)benzoyl]piperazine primarily interacts with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. These interactions are crucial for its potential therapeutic effects in treating mood disorders and schizophrenia.

Key Mechanisms:

  • Serotonin Receptor Modulation: Preliminary studies indicate that this compound may enhance serotonin signaling, which is vital for mood regulation.
  • Dopamine Receptor Interaction: The compound may also influence dopaminergic pathways, potentially providing anxiolytic effects.

Antipsychotic and Anxiolytic Potential

Research has suggested that 1-[2-(Difluoromethoxy)benzoyl]piperazine exhibits significant antipsychotic and anxiolytic properties. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in the treatment of psychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntipsychoticModulates serotonin and dopamine receptors
AnxiolyticPotential to reduce anxiety symptoms
NeuropharmacologicalInvestigated for mood disorder treatments

Case Studies and Experimental Findings

Several studies have explored the pharmacological profile of 1-[2-(Difluoromethoxy)benzoyl]piperazine:

  • Study on Serotonin Receptor Binding: A study indicated that the compound shows affinity for various serotonin receptor subtypes, suggesting its potential as a therapeutic agent in treating depression and anxiety disorders.
  • Dopaminergic Activity Assessment: In vitro assays demonstrated that the compound could inhibit dopamine receptor activity, which is associated with antipsychotic effects.

Safety and Toxicology

The safety profile of 1-[2-(Difluoromethoxy)benzoyl]piperazine has been evaluated through hemolytic assays, indicating minimal toxicity to mammalian cells at therapeutic concentrations. This suggests a favorable safety margin for potential clinical applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.